molecular formula C12H22N2O2 B2695555 TCO-Amine Hydrochloride CAS No. 1609659-02-0; 1609736-43-7

TCO-Amine Hydrochloride

Cat. No.: B2695555
CAS No.: 1609659-02-0; 1609736-43-7
M. Wt: 226.32
InChI Key: MMNVKTBTNQJBEE-OWOJBTEDSA-N
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Description

Overview of Bioorthogonal Chemical Reactions and Their Significance in Chemical Biology

Bioorthogonal reactions are chemical reactions that can occur inside of living systems while not interacting or interfering with the native biological processes. numberanalytics.comwikipedia.org This concept, pioneered by Carolyn R. Bertozzi, has become an indispensable tool for chemical biologists, allowing them to probe complex biological systems with minimal perturbation. numberanalytics.combrown.edu

Historical Context and Development of Bioorthogonal Chemistry

The field of bioorthogonal chemistry emerged in the early 2000s, with the Staudinger ligation being one of the first reactions developed for this purpose. numberanalytics.comwikipedia.org This reaction, based on the classic Staudinger reaction, allowed for the selective labeling of biomolecules containing azides. wikipedia.org Since then, the field has rapidly expanded with the development of new and faster bioorthogonal reactions, such as the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse-electron-demand Diels-Alder (IEDDA) reaction. wikipedia.orgrsc.org These advancements have significantly broadened the scope of biological processes that can be studied in their native context.

Principles of Inverse Electron-Demand Diels–Alder (IEDDA) Cycloadditions

The IEDDA reaction is a type of [4+2] cycloaddition between an electron-poor diene and an electron-rich dienophile. wikipedia.org This is the reverse of the conventional Diels-Alder reaction, which involves an electron-rich diene and an electron-poor dienophile. units.it In the IEDDA reaction, the key molecular orbital interaction is between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. researchgate.net This reaction is characterized by its rapid kinetics and high selectivity, making it ideal for bioorthogonal applications. rsc.orgnih.gov A common diene used in these reactions is tetrazine, which reacts rapidly with a variety of dienophiles. nih.gov

Role of Strain-Promoted Reactions in Biological Systems

Strain-promoted reactions utilize the release of ring strain as a driving force to accelerate the reaction rate. wikipedia.org This principle is central to several bioorthogonal reactions, including SPAAC and certain IEDDA reactions. rsc.orgwikipedia.org By using strained molecules, such as cyclooctynes or trans-cyclooctenes, these reactions can proceed rapidly at physiological temperatures without the need for a toxic catalyst. acs.orgru.nl This feature is crucial for their application in living systems, where maintaining cellular health is paramount. ru.nl

The Unique Role of Trans-Cyclooctenes (TCOs) as Dienophiles in IEDDA Reactions

Trans-cyclooctenes (TCOs) are highly effective dienophiles in IEDDA reactions due to their significant ring strain. rsc.org This strain results in a high-energy "crown" conformation, making them much more reactive than their cis-cyclooctene counterparts. rsc.org The reaction between a TCO and a tetrazine, often referred to as tetrazine ligation, is exceptionally fast and specific, forming a stable covalent bond and releasing nitrogen gas as the only byproduct. nih.govresearchgate.net This high reactivity and selectivity make TCOs a preferred choice for bioorthogonal labeling. researchgate.net

Specific Context of TCO-Amine Hydrochloride as a Key Bioorthogonal Reagent

This compound is a bifunctional molecule that combines the highly reactive TCO moiety with a primary amine group. axispharm.combroadpharm.com This dual functionality allows it to act as a bridge, connecting different molecules of interest through bioorthogonal chemistry. chemimpex.comnetascientific.com

Chemical Structure and Reactive Functionalities for Conjugation

The chemical structure of this compound features a trans-cyclooctene (B1233481) ring, which is the dienophile for the IEDDA reaction. axispharm.comchemimpex.com It also possesses a primary amine group, which can be readily conjugated to other molecules, such as proteins or fluorescent dyes, through standard amide bond formation with carboxylic acids or activated esters. broadpharm.comsigmaaldrich.com This allows for the straightforward incorporation of the TCO handle onto a wide range of biomolecules for subsequent bioorthogonal labeling. axispharm.comnih.gov

Advantages in Aqueous Environments and Physiological Conditions

A significant advantage of this compound and its derivatives is their performance in aqueous environments and under physiological conditions, which is crucial for their application in biological systems.

The stability of the trans-cyclooctene group in aqueous buffers is a key feature. interchim.fr TCO-based compounds have been shown to remain stable in aqueous media for extended periods, such as for weeks at 4°C and a pH of 7.5. interchim.fr This stability is critical for in vivo applications where the molecule must persist long enough to reach its target and react. For instance, in pretargeted imaging studies, the stability of the TCO tag is essential for the success of the bioorthogonal reaction. nih.govuantwerpen.be While some TCO derivatives have shown a tendency to degrade under physiological conditions, modifications such as the inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer can enhance water solubility and stability. interchim.frnih.gov

The reaction between TCO and tetrazine is not only fast but also maintains its efficiency in aqueous solutions. nih.gov This ligation is capable of forming covalent bonds within highly functionalized biological systems, including living organisms. interchim.fr The reaction kinetics are often accelerated by the polarity of the solvent, with aqueous media promoting faster reactions compared to organic solvents. uantwerpen.be Research has demonstrated that the reaction can proceed to completion within 30-60 minutes even at low concentrations in aqueous buffers. interchim.fr Furthermore, studies have shown that TCO-functionalized entities can be efficiently radiolabeled in human serum, highlighting the robustness of the TCO-tetrazine ligation in a complex biological matrix. nih.gov The reaction's ability to proceed rapidly and with high specificity in aqueous conditions makes it a powerful tool for applications like cell-cell adhesion and in vivo imaging. nih.govnih.gov

The following table summarizes the reaction kinetics of various TCO-tetrazine pairs in aqueous environments, demonstrating the rapid nature of this bioorthogonal reaction.

ReactantsRate Constant (k) M⁻¹s⁻¹Conditions
TCO and Tetrazine> 800Aqueous environment
TCO and Tetrazine6,000TCO modified antibody on a surface
TCO and Tetrazine26,000Free molecules in PBS at 37°C
d-TCO and 3,6-dipyridyl-s-tetrazine366,000 (±15,000)Pure water at 25°C
Cyclopropane-fused TCO and Tetrazine3,300,000 (±40,000)H₂O at 25°C
PeptoBrush and Tz derivatives13,000 to 750,000Not specified
TCO control and Tz derivatives>25,000Not specified
7-Acetamide-BNBD and PEG-tetrazine0.01790% DMSO/H₂O at 37°C

This table is for illustrative purposes and compares different TCO and tetrazine derivatives. The specific rate constant for this compound itself can vary depending on the reaction partner and conditions.

Another table presents findings from studies on the stability and reactivity of TCO derivatives under physiological conditions.

TCO DerivativeObservationContext
TCO functional groupStable in aqueous buffered media for weeks at 4°C, pH 7.5.General stability
TCO-PEG-liposomesRadiolabelling efficiency of 62 ± 3% in human serum.Reactivity in biological matrix
TCO derivatives on antibodiesHalf-life of approximately 3 hours in serum.Stability in a specific application
7-Acetamide-BNBDStable in PBS-serum (1:1, v/v) for 7 days.Stability of a related dienophile
TCO-carbamate with self-immolative linkerHighly stable in cell culture media and plasma with no release over 15 hours.Stability of a prodrug system

Properties

CAS No.

1609659-02-0; 1609736-43-7

Molecular Formula

C12H22N2O2

Molecular Weight

226.32

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-(3-aminopropyl)carbamate

InChI

InChI=1S/C12H22N2O2/c13-9-6-10-14-12(15)16-11-7-4-2-1-3-5-8-11/h1-2,11H,3-10,13H2,(H,14,15)/b2-1+

InChI Key

MMNVKTBTNQJBEE-OWOJBTEDSA-N

SMILES

C1CC=CCCC(C1)OC(=O)NCCCN

solubility

not available

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of Tco Amine Hydrochloride

General Synthetic Pathways to Trans-Cyclooctene (B1233481) Derivatives

The synthesis of trans-cyclooctenes is inherently challenging due to the significant ring strain of the trans-alkene within the eight-membered ring. Consequently, specialized methods are required to overcome the thermodynamic preference for the cis-isomer.

Stereoselective Synthesis of TCO Core Structures

The creation of the TCO core structure is the foundational step in synthesizing TCO-Amine. Historically, this was achieved through photochemical isomerization. In this method, a solution of a cis-cyclooctene derivative is irradiated with UV light (typically at 254 nm) in the presence of a singlet sensitizer (B1316253), such as methyl benzoate. interchim.fr To drive the equilibrium towards the less stable trans-isomer, the reaction is often performed in a flow system where the mixture continuously passes through a column packed with silver nitrate (AgNO₃) on silica gel. The silver(I) ions selectively complex with the strained trans-alkene, trapping it and allowing for its separation from the unreacted cis-isomer, which is recycled through the photoreactor. escholarship.org

While effective, this photochemical method often produces a mixture of diastereomers (e.g., axial and equatorial isomers of substituted TCOs) that can be difficult to separate. aatbio.com More recent advancements have focused on diastereoselective synthetic routes that provide greater stereochemical control. A powerful strategy begins with the Wacker oxidation of 1,5-cyclooctadiene, followed by photoisomerization to produce trans-cyclooct-4-enone in large quantities. escholarship.orgmedchemexpress.com This ketone intermediate serves as a versatile platform for stereocontrolled 1,2-additions of various nucleophiles, which add almost exclusively to one face of the ketone, leading to the formation of axial-substituted TCO products (α-TCOs) with high diastereoselectivity. escholarship.orgaatbio.com

MethodStarting MaterialKey Reagents/ConditionsOutcomeReference(s)
Photochemical Isomerization cis-cyclooctene derivativeUV (254 nm), singlet sensitizer, AgNO₃/silica gel flow systemMixture of trans- and cis-isomers; separation required interchim.frescholarship.org
Diastereoselective Addition trans-cyclooct-4-enoneOrganometallic or other nucleophilesPredominantly axial-substituted TCO derivatives escholarship.orgaatbio.com

Introduction of Amine Functionality via Precursor Modifications

With a stable TCO core structure in hand, the next step is the introduction of the amine group. The synthetic route for this functionalization depends on the precursor available. A highly effective method involves the creation of a TCO-nitrile intermediate. For instance, the diastereoselective addition of lithioacetonitrile to trans-cyclooct-4-enone can produce a TCO-nitrile in excellent yield. aatbio.com This nitrile can then be readily reduced to the corresponding primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This transformation is typically high-yielding and provides a direct route to an amine-functionalized TCO. aatbio.com The final product is often converted to its hydrochloride salt to improve handling, solubility, and stability. tcichemicals.com

An alternative pathway could involve synthesizing a hydroxy-functionalized TCO, converting the alcohol to a good leaving group (e.g., a tosylate or mesylate), followed by nucleophilic substitution with an azide salt (e.g., NaN₃). The resulting TCO-azide can then be reduced to TCO-amine via catalytic hydrogenation or with a reducing agent such as LiAlH₄.

Targeted Functionalization and Derivatization Strategies for TCO-Amine Hydrochloride

The primary amine of this compound is a nucleophilic handle that enables straightforward conjugation to a wide array of molecules, leading to the creation of sophisticated tools for chemical biology and materials science.

Formation of N-Hydroxysuccinimide (NHS) Esters and Activated Carboxylic Acid Conjugates

The reaction between the primary amine of TCO-Amine and an N-hydroxysuccinimide (NHS) ester is one of the most common and reliable methods for forming stable amide bonds. aatbio.com This reaction proceeds efficiently under mild pH conditions (typically pH 7-9) in aqueous or organic solvents. TCO-Amine can be readily conjugated to a variety of molecules that have been pre-activated as NHS esters, including fluorophores, biotin, and other reporter tags.

Similarly, TCO-Amine can be coupled to molecules containing a carboxylic acid by using a carbodiimide activator, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS or N-hydroxysulfosuccinimide (sulfo-NHS) to improve efficiency and yield a more stable active intermediate. thermofisher.com This allows for the direct attachment of the TCO moiety to proteins, peptides, or small molecules at their carboxyl groups.

Reactant 1Reactant 2Coupling ReagentsProductBond Type
TCO-AmineMolecule-NHS EsterMildly basic buffer (pH 7-9)TCO-Molecule ConjugateAmide
TCO-AmineMolecule-Carboxylic AcidEDC, NHS (or sulfo-NHS)TCO-Molecule ConjugateAmide

Integration into Polyethylene (B3416737) Glycol (PEG) Linkers: TCO-PEG-Amine Derivatives

To improve the aqueous solubility, reduce non-specific binding, and extend the in vivo circulation half-life of TCO-labeled molecules, TCO-Amine is frequently incorporated into polyethylene glycol (PEG) linkers. The synthesis of TCO-PEG-Amine derivatives can be achieved through several routes.

A common strategy involves reacting TCO-Amine with a heterobifunctional PEG linker that possesses an NHS ester at one end and a protected amine (e.g., a Boc- or Fmoc-protected amine) at the other. The TCO-Amine displaces the NHS group to form a stable amide bond. Subsequently, the protecting group on the distal end of the PEG linker is removed under appropriate conditions (e.g., acid for Boc, base for Fmoc) to liberate the terminal primary amine, yielding the TCO-PEG-Amine product. This modular approach allows for the synthesis of linkers with varying PEG lengths (e.g., TCO-PEG3-Amine, TCO-PEG12-Amine) to precisely tune the physicochemical properties of the final conjugate.

Synthesis of Heterobifunctional Crosslinkers Incorporating TCO-Amine Moieties

Building upon the strategies above, TCO-Amine serves as a key precursor for the synthesis of heterobifunctional crosslinkers. These reagents contain the TCO group for IEDDA ligation at one end and a second, orthogonal reactive group at the other, enabling the stepwise conjugation of two different molecules.

For example, the terminal amine of a TCO-PEG-Amine derivative can be further functionalized. Reaction with an NHS-ester/maleimide crosslinker (e.g., succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, SMCC) will attach a maleimide group, creating a TCO-PEG-Maleimide crosslinker. This reagent can first react with a tetrazine-modified molecule via its TCO group and then with a thiol-containing molecule (e.g., a cysteine residue in a protein) via its maleimide group. Other functional handles, such as DBCO (dibenzocyclooctyne) for strain-promoted alkyne-azide cycloaddition (SPAAC), can be installed using similar strategies, resulting in a diverse toolkit of TCO-based heterobifunctional crosslinkers. medchemexpress.comtcichemicals.com

Chemo- and Regioselective Modifications for Specific Research Applications

The strategic modification of this compound is crucial for its application in selectively tagging biomolecules. The presence of both a reactive primary amine and a bioorthogonal trans-cyclooctene (TCO) group allows for a variety of conjugation strategies. Achieving chemo- and regioselectivity is paramount to ensure that the TCO moiety is introduced at a specific site on a target molecule, preserving the molecule's biological activity and function.

One of the primary methods for chemo- and regioselective modification involves the reaction of the primary amine on this compound with activated esters, such as N-hydroxysuccinimide (NHS) esters, on the target biomolecule. This reaction is highly efficient for labeling primary amines, such as the side chain of lysine residues in proteins. However, proteins often contain multiple lysine residues, leading to non-specific labeling. To overcome this, researchers have employed various strategies to achieve site-specificity.

Enzymatic Labeling: A powerful strategy for achieving site-selectivity is the use of enzymes that recognize specific peptide sequences. For instance, protein farnesyltransferase (PFTase) can be used to covalently attach a TCO-containing substrate to proteins that have a specific C-terminal sequence known as a CAAX box. This enzymatic approach ensures that the TCO group is installed at a single, predictable location on the protein. Similarly, the enzyme lipoic acid ligase (LplA) can be engineered to ligate a TCO-carboxylate derivative to a specific lysine residue within a 13-amino acid LplA acceptor peptide (LAP) tag, which can be genetically fused to a protein of interest.

Protecting Group Strategies: For peptides and proteins, protecting group chemistry offers a robust method for directing the site of TCO conjugation. One common approach involves the use of an azide group to temporarily "mask" certain amine functionalities. For example, to selectively label a specific lysine residue within a peptide, other lysine residues and the N-terminus can be protected as azides. The unprotected lysine can then be selectively reacted with a TCO-NHS ester. Following the TCO conjugation, the azide protecting groups can be removed, for instance, via a Staudinger reduction, to yield the native amine functionality. This orthogonal protection strategy allows for precise control over the location of the TCO moiety.

The following table summarizes various chemo- and regioselective modification strategies using this compound and its analogues for specific research applications.

Research ApplicationModification StrategyTarget BiomoleculeKey Reagents & ConditionsSelectivityReported Yield
Site-Specific Protein Labeling in Live CellsEnzymatic LigationProtein with LAP-tagEngineered Lipoic Acid Ligase (LplA), TCO-carboxylateSite-specific to a lysine within the LAP-tagHigh enzymatic efficiency
Site-Specific Protein Labeling in vitroEnzymatic PrenylationProtein with CAAX boxProtein Farnesyltransferase (PFTase), TCO-geranyl diphosphateSite-specific to the cysteine in the CAAX boxQualitatively confirmed by MS
Site-Selective Peptide ModificationOrthogonal Protecting GroupsPeptide with multiple lysines1. Protection of non-target amines as azides. 2. Reaction of free lysine with TCO-OSu. 3. Staudinger reduction (PMe3) to remove azide protection.Regioselective for the unprotected lysine residueQualitatively confirmed by LC-MS
General Protein LabelingAmine AcylationProtein with surface-exposed lysinesTCO-NHS ester, pH 7-9Chemoselective for primary amines (lysine ε-amino groups and N-terminus)Dependent on protein and reaction conditions

Scalable Synthesis Approaches for Research-Grade this compound Analogues

The increasing use of TCO-derivatives in biomedical research has driven the need for scalable and efficient synthetic routes to produce research-grade materials. The core of TCO synthesis lies in the photoisomerization of the thermodynamically more stable cis-cyclooctene (CCO) precursor to the strained trans-isomer. Flow photochemistry has emerged as the most effective method for this transformation on a preparative scale.

A common setup for flow photoisomerization involves irradiating a solution of the CCO precursor and a photosensitizer (e.g., methyl benzoate) with UV light (typically 254 nm) in a closed-loop flow system. The reaction mixture is continuously passed through a column containing a stationary phase that selectively binds the trans-isomer, thereby shifting the equilibrium of the reaction towards the desired product.

Silver(I)-Based Capture: The traditional method utilizes silica gel impregnated with silver nitrate (AgNO₃). The Ag(I) ions form a complex with the strained double bond of the TCO, retaining it on the column, while the unreacted CCO is returned to the photoreactor. The TCO product can then be released from the column by washing with a solution of ammonia. While effective, a significant drawback of this method is the potential for silver leaching into the product, which can be problematic for biological applications and challenging to remove on a large scale.

Improved Solid Supports: To address the issue of silver leaching, researchers have developed alternative solid supports. One such improvement is the use of Ag(I) immobilized on sulfonated silica gel (tosic silica gel). This support demonstrates higher loading capacities and significantly reduced silver leaching, making it more suitable for scalable synthesis. Furthermore, the sulfonated silica gel can be regenerated and reused multiple times with consistent yields.

Alternative Capture and Continuous Production: More recent advancements have explored replacing the solid-phase capture with a liquid-liquid extraction system. In this setup, the organic phase containing the reaction mixture is flowed against an aqueous solution of silver nitrate. The TCO product is selectively trapped in the aqueous phase, while the CCO remains in the organic phase and is recirculated. This method allows for continuous external addition of the CCO starting material, enabling the production of multi-gram quantities of TCO derivatives at a high rate (up to 2.2 g/h has been reported for some derivatives).

The synthesis of this compound analogues typically involves the photoisomerization of a CCO precursor that already contains a protected amine functionality. Following the isomerization and release from the capture medium, the protecting group is removed to yield the final amine product.

The following table provides a comparative overview of different scalable synthesis approaches for this compound analogues and other functionalized TCOs.

Synthetic ApproachKey FeaturesTCO Analogue ExampleReported Yield/Production RateAdvantagesDisadvantages
Flow Photochemistry with AgNO₃/SiO₂Selective complexation of TCO with Ag(I) on silica gel.5-hydroxy-trans-cyclooctene>60% yieldWell-established and effective for a range of derivatives.Potential for silver leaching, batch-wise product release.
Flow Photochemistry with Ag(I) on Sulfonated Silica GelImmobilized Ag(I) on a more robust support.Amine and carboxylic acid functionalized TCOsSimilar yields to AgNO₃/SiO₂ over multiple runs.Reduced silver leaching, reusable support.Requires preparation of the specialized solid support.
Flow Photochemistry with Liquid-Liquid ExtractionContinuous extraction of TCO into an aqueous AgNO₃ solution.Various TCO derivativesUp to 2.2 g/h production rate reported.Amenable to continuous production and high throughput.Requires a more complex setup with a liquid-liquid extraction module.
Diastereoselective Synthesis via trans-cyclooct-4-enoneStereocontrolled 1,2-additions of nucleophiles to a keto-TCO precursor.Axial-TCOs (a-TCOs)High yields and diastereoselectivity.Access to specific diastereomers with potentially enhanced reactivity and physicochemical properties.Multi-step synthesis of the keto-TCO precursor.

Mechanistic and Kinetic Investigations of Tco Amine Hydrochloride in Iedda Ligation

Detailed Reaction Mechanism of TCO-Tetrazine Inverse Electron-Demand Diels–Alder Cycloaddition

The ligation of TCO derivatives with tetrazines is a multi-step process initiated by a [4+2] cycloaddition. This reaction is characterized by the interaction between the highest occupied molecular orbital (HOMO) of the electron-rich dienophile (TCO) and the lowest unoccupied molecular orbital (LUMO) of the electron-poor diene (tetrazine). This initial cycloaddition is the rate-determining step and results in the formation of a highly strained, bicyclic intermediate.

Following the cycloaddition, the bicyclic intermediate undergoes a rapid retro-Diels-Alder reaction. This step involves the elimination of a molecule of nitrogen gas (N₂), which is entropically favorable and drives the reaction forward. The expulsion of nitrogen gas leads to the formation of a 4,5-dihydropyridazine product. This dihydropyridazine can then undergo further transformations, including tautomerization to more stable isomers.

Transition State Analysis and Energy Landscape of the Reaction

Computational studies have provided significant insights into the transition state and energy landscape of the TCO-tetrazine IEDDA reaction. The conformation of the TCO ring plays a crucial role in determining the energy barrier of the reaction. The highly strained nature of the trans-cyclooctene (B1233481) double bond pre-distorts the molecule into a conformation that resembles the transition state, thereby lowering the activation energy of the cycloaddition.

Formation and Tautomerization of Dihydropyridazine Intermediates

The immediate product of the retro-Diels-Alder reaction is a 4,5-dihydropyridazine. This intermediate is often unstable and can tautomerize to the more thermodynamically stable 1,4-dihydropyridazine isomer. The rate of this tautomerization can be influenced by the substituents on both the TCO and the tetrazine, as well as the reaction conditions such as pH and solvent polarity. In some instances, the 1,4-dihydropyridazine can undergo further oxidation to form a fully aromatic pyridazine ring, particularly in the presence of oxidizing agents or upon prolonged exposure to air. The formation of these different isomers can be significant in applications such as fluorogenic labeling, as the fluorescence properties of the dihydropyridazine and pyridazine products can differ substantially.

Kinetic Profiling and Rate Constants of TCO-Amine Hydrochloride Reactions

The TCO-tetrazine IEDDA reaction is renowned for its exceptionally fast kinetics, with second-order rate constants that are among the highest reported for any bioorthogonal reaction. The reactivity of this compound is comparable to other TCO derivatives and is heavily influenced by the nature of the tetrazine reaction partner.

Determination of Second-Order Rate Constants with Various Tetrazine Counterparts

The second-order rate constants for the reaction of TCO derivatives with a range of tetrazines have been determined using techniques such as stopped-flow spectrophotometry. These studies have revealed a strong dependence of the reaction rate on the electronic properties of the substituents on the tetrazine ring. Electron-withdrawing groups on the tetrazine lower its LUMO energy, leading to a smaller HOMO-LUMO gap with the TCO and a faster reaction rate. Conversely, electron-donating groups on the tetrazine tend to decrease the reaction rate.

Tetrazine CounterpartSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)
3,6-diphenyl-s-tetrazine~3100
3,6-di-(2-pyridyl)-s-tetrazine~2000
3-methyl-6-phenyl-s-tetrazine~1000
3,6-bis(trifluoromethyl)-s-tetrazine>10,000
Mono-H-tetrazinesup to 30,000 vectorlabs.comiris-biotech.de

Note: The rate constants provided are for TCO derivatives in general and are representative of the reactivity expected for this compound under similar conditions.

Comparative Kinetic Studies with Other Bioorthogonal Click Reactions (e.g., SPAAC)

The TCO-tetrazine IEDDA reaction exhibits significantly faster kinetics compared to other commonly used bioorthogonal "click" reactions, most notably the strain-promoted alkyne-azide cycloaddition (SPAAC). While SPAAC is a valuable tool in bioorthogonal chemistry, its second-order rate constants are typically in the range of 10⁻³ to 1 M⁻¹s⁻¹. In contrast, the rate constants for the TCO-tetrazine ligation are several orders of magnitude higher, often reaching 10³ to 10⁶ M⁻¹s⁻¹. acs.org This vast difference in reaction speed makes the TCO-tetrazine reaction particularly well-suited for applications where rapid labeling is crucial, such as in vivo imaging with short-lived isotopes or the study of dynamic biological processes.

Bioorthogonal ReactionTypical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)
TCO-Tetrazine IEDDA10³ - 10⁶
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)10⁻³ - 1
Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)10² - 10⁴ (requires cytotoxic copper catalyst)

Factors Influencing Reaction Kinetics and Efficiency

Electronic Effects: As previously mentioned, the electronic nature of the substituents on both the TCO and the tetrazine plays a critical role. Electron-donating groups on the TCO can increase its HOMO energy, accelerating the reaction, while electron-withdrawing groups on the tetrazine lower its LUMO energy, also leading to faster kinetics.

Steric Hindrance: Bulky substituents on either the TCO or the tetrazine can sterically hinder the approach of the two reactants, leading to a decrease in the reaction rate. This is particularly evident when comparing monosubstituted to disubstituted tetrazines, with the former often exhibiting faster kinetics.

Ring Strain of the Dienophile: The inherent ring strain of the trans-cyclooctene is a primary driver of its high reactivity. Modifications to the TCO structure that increase this strain can lead to even faster reaction rates.

Solvent Effects: The polarity of the solvent can influence the reaction rate. More polar, protic solvents can stabilize the polar transition state of the IEDDA reaction, leading to an acceleration of the cycloaddition.

pH: The pH of the reaction medium can also have an effect, particularly if the substituents on the TCO or tetrazine are ionizable. However, the TCO-tetrazine ligation is generally efficient across a broad range of physiological pH values.

Electronic and Steric Effects of Substituents on TCO and Tetrazine

The reactivity of both the TCO and tetrazine components can be precisely tuned by modifying their substituents.

On the Tetrazine:

Electronic Effects: The introduction of electron-withdrawing groups (EWGs), such as aryl groups, onto the tetrazine ring lowers its LUMO energy, thereby reducing the HOMO-LUMO gap and accelerating the reaction rate. nih.govnih.gov Conversely, electron-donating groups (EDGs) can increase the activation barrier for the IEDDA reaction. rsc.org The reactivity is often inversely correlated with the stability of the tetrazine. nih.gov

Steric Effects: Steric hindrance plays a crucial role. Mono-substituted tetrazines generally exhibit faster kinetics than their di-substituted counterparts. rsc.orgresearchgate.net For instance, a simple H-tetrazine (H-Tz) is more reactive than a methyl-tetrazine (Me-Tz), partly due to additional distortion energies from the methyl group. rsc.orgresearchgate.net Bulky substituents, like a tert-butyl group, can create unfavorable steric repulsion with the incoming TCO, significantly slowing the reaction. rsc.org

On the TCO (Dienophile):

Electronic Effects: Attaching electron-donating groups to the TCO moiety can raise the energy of its HOMO, decreasing the energy gap with the tetrazine's LUMO and thus increasing the reaction rate. nih.gov

Ring Strain: The inherent ring strain in the TCO molecule is a primary driver of its high reactivity, significantly raising the energy of the dienophile's HOMO. rsc.org TCO is orders of magnitude more reactive than its less strained cis-cyclooctene counterpart. nih.govnih.gov This reactivity can be further enhanced by introducing additional conformational strain, for example, by fusing a cyclopropane ring to create a highly strained half-chair conformation (s-TCO). nih.gov

ReactantModificationEffect on Reaction RateReason
TetrazineElectron-Withdrawing Group (EWG)IncreaseLowers diene LUMO energy. nih.govnih.gov
TetrazineBulky Substituent (e.g., tert-butyl)DecreaseSteric hindrance with TCO. rsc.org
TetrazineMono-substitution vs. Di-substitutionIncreaseReduced steric hindrance. rsc.orgresearchgate.net
TCOElectron-Donating Group (EDG)IncreaseRaises dienophile HOMO energy. nih.gov
TCOIncreased Ring Strain (e.g., s-TCO)IncreaseRaises dienophile HOMO energy. rsc.orgnih.gov

Influence of Solvent Polarity and pH on Reaction Rates

The reaction environment significantly impacts the kinetics of the TCO-tetrazine ligation.

Solvent Polarity: Protic solvents, and particularly water, are known to accelerate the IEDDA reaction. rsc.org This acceleration is attributed to the stabilization of the polarized transition state through hydrogen bonding and to an enhanced hydrophobic interaction that forces the reactants together in an aqueous medium. rsc.orgnih.gov Consequently, reaction rates measured in aqueous solutions can be about two orders of magnitude higher than in less polar, aprotic solvents like acetonitrile. nih.gov

pH: For the ligation reaction itself, the influence of pH is generally considered to be minor. rsc.org However, the pH of the environment becomes critically important in "click-to-release" applications, where it can govern the rate of the subsequent payload elimination step. acs.orgnih.gov

Impact of TCO Stereochemistry and Conformation on Reactivity

The specific three-dimensional arrangement of the TCO molecule is a crucial determinant of its reactivity.

Conformation: TCO predominantly adopts a high-energy 'crown' conformation, which is significantly more reactive than the 'half-chair' conformation of cis-cyclooctene. rsc.orgnih.gov Computational studies have shown that dienophiles are more reactive when they are pre-distorted toward the geometry of the transition state, which reduces the required distortion energy. rsc.org Introducing a cis-fused cyclopropane ring (s-TCO) forces the eight-membered ring into a highly strained half-chair conformation, leading to a 160-fold increase in reactivity compared to the parent TCO. nih.gov

Stereochemistry of Substituents: The spatial orientation of functional groups on the TCO ring also has a profound effect. For functionalized TCO derivatives, the axial isomer is often found to be more reactive than the corresponding equatorial isomer. nih.govresearchgate.net This difference in reactivity highlights the importance of stereochemical considerations in the design of TCO-based probes and linkers. nih.gov

TCO Isomer/ConformerComparisonHigher ReactivityReference
ConformationTCO (crown) vs. cis-cyclooctene (half-chair)TCO (crown) rsc.orgnih.gov
Substituent PositionAxial vs. EquatorialAxial nih.govresearchgate.net
Fused Ring Systems-TCO (strained half-chair) vs. TCO (crown)s-TCO nih.gov

Mechanistic Insights into "Click-to-Release" Phenomena Mediated by this compound Reactions

The TCO-tetrazine reaction can be engineered to go beyond simple ligation, creating systems where the "click" event triggers the cleavage of a bond and the release of a payload molecule. amazonaws.comresearchgate.net This "click-to-release" strategy is central to developing advanced prodrugs and activatable probes. This compound serves as a precursor for creating TCO derivatives where an amine-containing payload is linked via a cleavable carbamate (B1207046).

Design Principles for Cleavable Linkers in TCO-Tetrazine Systems

Effective click-to-release systems rely on the rational design of the TCO linker. A key strategy involves installing a payload, such as an amine, via a carbamate linker at the allylic position of the TCO ring. amazonaws.commdpi.com

Preventing Dead-End Products: A potential issue is the formation of stable, non-releasing tricyclic by-products. This can be prevented by modifying the linker, for instance, by replacing the NH of a carbamate with an N-methyl group (e.g., incorporating sarcosine). nih.govacs.org

Multifunctional and Symmetric Linkers: Second-generation designs include multifunctional TCOs (cTCO) that serve as integrated, cleavable linkers. acs.orgnih.gov More recently, C2-symmetric TCO linkers have been developed to ensure rapid and complete cleavage regardless of the orientation of the initial reaction with the tetrazine. acs.org

Electron Cascade Eliminations and Payload Liberation Mechanisms

The release mechanism is a sophisticated, multi-step process initiated by the IEDDA reaction.

Cycloaddition and N₂ Elimination: The TCO and tetrazine react in an IEDDA cycloaddition, followed by a retro-Diels-Alder reaction that irreversibly releases nitrogen gas (N₂) to form a 4,5-dihydropyridazine intermediate. researchgate.netmdpi.com

Tautomerization: This intermediate undergoes a crucial tautomerization (a proton shift) in an aqueous environment to form a 1,4-dihydropyridazine isomer. mdpi.com This tautomer is the key species that enables the subsequent elimination. nih.gov

Elimination Cascade: The 1,4-dihydropyridazine intermediate spontaneously undergoes an electron cascade elimination. mdpi.com In the case of a carbamate-linked amine payload, this results in the liberation of the free amine, carbon dioxide, and the pyridazine product. amazonaws.commdpi.com This entire process is bioorthogonal, rapid, and produces non-toxic byproducts. nih.gov

pH-Dependent and pH-Independent Release Strategies

The critical tautomerization step can be influenced by the local environment, allowing for the design of release systems with controlled activation profiles.

pH-Dependent Release: The tautomerization from the 4,5-dihydropyridazine to the 1,4-dihydropyridazine is often accelerated under acidic conditions. nih.gov This pH dependency has been exploited to achieve targeted release in acidic environments, such as the lysosome or tumor microenvironments. nih.gov Release can be enhanced by designing tetrazines with acidic functional groups (e.g., a propanoic acid), which act as intramolecular catalysts, promoting faster and more complete release at lower pH. acs.orgnih.govnih.gov

pH-Independent Release: For applications requiring consistent release across different biological compartments, pH-independent systems have been developed. This is achieved by incorporating a group into the tetrazine structure that can act as an intramolecular catalyst across a broad pH range. For example, an aminoethyl moiety, which remains protonated over a wide pH range, can facilitate fast and efficient elimination independent of the solvent pH. nih.govresearchgate.net

Release StrategyMechanismKey Design FeatureOptimal Conditions
pH-DependentAcid-catalyzed tautomerization of the dihydropyridazine intermediate. acs.orgnih.govAcid-functionalized tetrazines (e.g., with carboxylic acid). nih.govnih.govAcidic pH (e.g., pH 5-6). acs.org
pH-IndependentIntramolecular catalysis of tautomerization across a broad pH range. nih.govTetrazines with an aminoethyl substituent. nih.govresearchgate.netBroadly effective at biologically relevant pHs (e.g., pH 3.5-7.5). nih.govresearchgate.net

Advanced Research Applications in Chemical Biology and Biomedical Sciences

Bioconjugation Methodologies for Biomolecule Labeling

The ability to selectively label biomolecules is fundamental to understanding their function in complex biological systems. TCO-Amine hydrochloride serves as a key building block in bioconjugation, facilitating the attachment of the TCO moiety to biomolecules of interest. The primary amine of this compound can readily react with activated esters, such as N-hydroxysuccinimide (NHS) esters, or with carboxylic acids in the presence of coupling agents like EDC, to form stable amide bonds tcichemicals.com. This allows for the efficient incorporation of the TCO group into proteins, peptides, and oligonucleotides.

The subsequent reaction of the TCO-labeled biomolecule with a tetrazine-functionalized probe, through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, provides a highly specific and rapid method for biomolecule labeling researchgate.netnih.gov. This "click chemistry" reaction is bioorthogonal, meaning it proceeds efficiently within biological systems without interfering with native biochemical processes researchgate.net. The kinetics of the TCO-tetrazine reaction are exceptionally fast, enabling the labeling of even low-abundance biomolecules researchgate.net.

This compound facilitates the site-specific modification of biomolecules, a crucial technique for studying their structure and function.

Proteins: The primary amine of this compound can be conjugated to the side chains of lysine residues or the N-terminus of proteins researchgate.net. This allows for the attachment of TCO groups to specific sites on the protein surface. By genetically incorporating unnatural amino acids with orthogonal reactive groups, even more precise, site-specific labeling can be achieved. For instance, an unnatural amino acid containing a tetrazine moiety can be incorporated into a protein, which can then be specifically labeled with a TCO-functionalized probe chemrxiv.org.

Peptides: Synthetic peptides can be modified with TCO groups during solid-phase peptide synthesis (SPPS) nih.gov. This is achieved by incorporating amino acids with protected amine side chains that can be selectively deprotected and reacted with a TCO-containing reagent. This approach allows for the creation of peptides with precisely placed TCO groups for subsequent functionalization nih.govresearchgate.net.

Oligonucleotides: Amino-modified oligonucleotides can be readily functionalized with TCO groups. An amino group can be introduced at the 5' or 3' end, or internally within the oligonucleotide sequence. This amino group can then be reacted with a TCO-NHS ester to attach the TCO moiety acs.orgnih.gov. This enables the labeling of DNA and RNA molecules for various applications, including the study of nucleic acid trafficking and interactions.

Table 1: Examples of Biomolecule Modification with TCO-Amine
BiomoleculeModification StrategyApplication
Protein (e.g., Antibody)Conjugation to lysine residues via NHS ester chemistryPretargeted imaging and therapy
PeptideIncorporation of TCO-modified amino acids during SPPSConstruction of peptide-drug conjugates
OligonucleotideReaction with amino-modified oligonucleotidesLabeling for tracking and interaction studies

The principles of TCO-tetrazine click chemistry extend to the modification of more complex biological structures and synthetic materials.

Cellular Surfaces: The surfaces of living cells can be functionalized with TCO groups by targeting cell-surface proteins or by metabolic labeling. For example, antibodies that bind to specific cell-surface receptors can be modified with TCO groups, allowing for the targeted labeling of those cells with tetrazine-functionalized probes researchgate.net. This has been instrumental in developing methods for cell tracking and imaging.

Nanomaterials: Nanoparticles, such as magnetic nanoparticles and nanodiamonds, are increasingly used in biomedical imaging and drug delivery. Their surfaces can be functionalized with amine groups, which can then be reacted with TCO-NHS esters to introduce TCO moieties. These TCO-functionalized nanomaterials can then be targeted to specific biological sites through the TCO-tetrazine reaction, enhancing their utility in diagnostic and therapeutic applications.

This compound has been instrumental in the development of novel chemical tools to probe cellular processes. By incorporating TCO groups into small molecules or biomolecules, researchers can create probes to study a wide range of cellular events. For example, TCO-functionalized probes have been used to visualize specific organelles within living cells and to study protein-protein interactions nih.govnih.govmdpi.com. The high specificity and rapid kinetics of the TCO-tetrazine reaction allow for real-time monitoring of these processes with minimal perturbation to the biological system.

Chemical Strategies for Targeted Delivery and Prodrug Activation

A major challenge in medicine is the selective delivery of therapeutic agents to diseased tissues while minimizing off-target effects. The TCO-tetrazine bioorthogonal reaction offers a powerful platform to address this challenge through prodrug activation and pretargeted delivery strategies.

The "click-to-release" strategy is a powerful application of TCO-tetrazine chemistry for the controlled activation of prodrugs researchgate.net. In this approach, a therapeutic agent is rendered inactive by "caging" it with a TCO moiety. The active drug is then released at a specific site upon reaction with a tetrazine-containing molecule.

The mechanism of release typically involves the formation of an unstable intermediate following the IEDDA reaction, which then undergoes spontaneous elimination to release the active drug acs.orgnih.gov. For instance, a drug containing an amine group can be caged as a carbamate (B1207046) with a TCO derivative. The reaction with a tetrazine triggers the cleavage of the carbamate, releasing the free amine and activating the drug tcichemicals.comacs.orgmdpi.com. Researchers have developed various TCO-caged prodrugs that show significantly reduced cytotoxicity compared to the parent drug, with efficient in situ activation upon reaction with a tetrazine nih.govnih.gov.

Table 2: TCO-Tetrazine Click-to-Release Systems
Caged MoietyRelease MechanismReleased Molecule
Amine (as carbamate)IEDDA followed by eliminationActive drug with free amine
Phenol (as carbonate or ether)IEDDA followed by eliminationActive drug with free phenol

Pretargeted delivery is a multi-step strategy that decouples the targeting and delivery of a therapeutic or imaging agent. This approach aims to improve the therapeutic index by enhancing the accumulation of the payload at the target site while reducing systemic exposure.

In a typical pretargeted radioimmunotherapy (PRIT) approach using TCO-tetrazine chemistry, a monoclonal antibody (mAb) conjugated to a TCO group is first administered nih.govnih.gov. This mAb-TCO conjugate is allowed to accumulate at the tumor site and clear from the bloodstream. Subsequently, a much smaller, radiolabeled tetrazine molecule is administered. This tetrazine rapidly reacts with the TCO-tagged antibody at the tumor site, delivering the radioactive payload directly to the target. The small size of the radiolabeled tetrazine allows for its rapid clearance from the body if it does not react with a TCO group, minimizing off-target radiation exposure nih.govnih.govfrontiersin.orgscispace.com. This strategy has shown great promise in preclinical studies for both cancer imaging and therapy nih.govmdpi.comresearchgate.netacs.org.

This pretargeting strategy has been explored with various radionuclides for both SPECT and PET imaging, demonstrating high tumor-to-background ratios nih.govfrontiersin.orgscispace.comresearchgate.net. The versatility of this approach allows for the use of different antibody-TCO conjugates to target various types of cancer, making it a highly adaptable platform for personalized medicine.

Development of Bioorthogonal Prodrug–Antibody Conjugates for On-Target Activation

The development of bioorthogonal prodrug-antibody conjugates represents a sophisticated strategy to enhance the therapeutic index of potent cytotoxic agents. This approach utilizes the high specificity of antibody-antigen recognition to deliver a dormant drug (prodrug) to the target tissue, followed by localized activation via a bioorthogonal reaction. This compound is a key building block in this process, enabling the "caging" of a drug's active functional groups, thereby inactivating it until a specific chemical trigger is administered. chinesechemsoc.org

The core principle involves modifying a potent drug, such as doxorubicin, by attaching a trans-cyclooctene (B1233481) (TCO) group to a critical functional moiety, like an amine. chinesechemsoc.org This modification disrupts the drug's ability to interact with its biological target. The resulting TCO-caged prodrug is then conjugated to a tumor-targeting antibody, often via a linker that is sensitive to the tumor microenvironment (e.g., pH-sensitive). chinesechemsoc.org This Antibody-Drug Conjugate (ADC) circulates systemically and accumulates at the tumor site. The active drug is released in a two-step process: first, the prodrug is released from the antibody within the tumor, and second, a systemically administered tetrazine compound reacts specifically with the TCO group in an inverse-electron-demand Diels-Alder (iEDDA) reaction, uncaging the drug for on-target cytotoxic activity. chinesechemsoc.orgnih.gov

Research has demonstrated that this strategy can overcome challenges associated with traditional ADCs, such as poor tissue penetration. For instance, a prodrug of doxorubicin (TCO-Dox) showed enhanced cell and tissue permeability compared to the parent drug. chinesechemsoc.org When conjugated to an anti-Her2 antibody, the resulting ProADC (TCO-Dox-Ab) achieved specific tumor enrichment. The subsequent on-target release and activation within tumor cells worked synergistically to improve tumor penetration and reduce off-target side effects in preclinical models. chinesechemsoc.org This click-to-release strategy has been shown to lead to potent antitumour activity in mice, highlighting its potential as a next-generation ADC therapy. nih.gov

Prodrug ComponentActivating AgentMechanism of ActionKey Research Finding
TCO-Doxorubicin3,6-dimethyl-1,2,4,5-tetrazine (Me₂Tz)Tetrazine-triggered iEDDA reaction releases the C-3' amino group on doxorubicin, restoring its DNA intercalation ability. chinesechemsoc.orgEnhanced tumor penetration and alleviated off-targeting effects in vivo. chinesechemsoc.org
TCO-Monomethyl Auristatin E (MMAE)Tetrazine ActivatorBioorthogonal cleavage releases the active MMAE from the antibody conjugate at the tumor site. nih.govAchieved high tumor uptake with low levels in non-target tissues, leading to potent antitumour activity. nih.gov
TCO-KetoprofenTetrazineRapid activation via bioorthogonal elimination releases the active anti-inflammatory drug. nih.govEffectively inhibited the inflammatory response in living macrophages. nih.gov

Molecular Imaging Methodologies Leveraging this compound

This compound is a pivotal reagent in the advancement of molecular imaging, primarily due to its role in the pretargeting strategies enabled by the TCO-tetrazine bioorthogonal reaction. nih.govnih.gov This reaction's extremely fast kinetics, high specificity, and ability to proceed under physiological conditions make it ideal for selectively labeling targets in complex biological environments for imaging purposes. aatbio.comconju-probe.com

Design of Imaging Probes for Live-Cell and Preclinical In Vivo Imaging

The design of imaging probes using this compound leverages its bifunctional nature. The primary amine group allows for straightforward covalent attachment to a wide range of molecules, including targeting ligands (antibodies, peptides), fluorescent dyes, or nanoparticles, through standard amide bond formation. aatbio.comsigmaaldrich.comvectorlabs.com The TCO moiety serves as the bioorthogonal handle for the subsequent, rapid reaction with a tetrazine-modified imaging agent.

For live-cell imaging, this strategy allows for the temporal and spatial control of labeling. For example, a TCO-functionalized antibody can be used to label a specific cell surface protein. After unbound antibody is washed away, a tetrazine-fluorophore conjugate is added, which rapidly "clicks" onto the TCO handle, minimizing background fluorescence and enabling high-contrast imaging of dynamic cellular processes. researchgate.net This approach has been used to visualize autophagic and endocytic fluxes with high specificity. researchgate.net

In preclinical in vivo imaging, the pretargeting approach is particularly advantageous. A TCO-modified targeting vector, such as an antibody, is administered first. This molecule is given time to accumulate at the target site (e.g., a tumor) while clearing from the bloodstream and non-target tissues. Subsequently, a small, rapidly clearing, tetrazine-linked imaging agent (e.g., a radiolabel or a near-infrared dye) is administered. This agent quickly finds and reacts with the TCO-tagged antibody at the target, allowing for high-contrast imaging shortly after administration. acs.orgnih.gov

Applications in Positron Emission Tomography (PET) and Optical Imaging Research

The TCO-tetrazine ligation has become a gold standard for pretargeted PET imaging. nih.gov This strategy uncouples the slow pharmacokinetics of targeting vectors like antibodies from the short physical half-life of common PET radionuclides like fluorine-18 (¹⁸F). nih.govnih.gov Researchers have developed various ¹⁸F-labeled tetrazine and TCO derivatives for this purpose. nih.govresearchgate.net A TCO-functionalized antibody is injected and allowed to accumulate at the tumor. Days later, after the antibody has cleared from circulation, an ¹⁸F-labeled tetrazine is injected, which rapidly reacts with the tumor-bound TCO, enabling high-contrast PET images. nih.gov This approach has been successfully used for the specific visualization of tumors in mouse models. nih.gov

In optical imaging, this compound is used to attach TCO moieties to targeting molecules, which are then visualized using tetrazine-fluorophore conjugates. This bioorthogonal reaction is valuable for reducing the background signal that can arise from non-specifically bound fluorescently labeled antibodies. aatbio.com The rapid kinetics of the reaction allow for efficient labeling even with low concentrations of reagents, which is crucial for sensitive imaging applications. conju-probe.com This method has been applied in various research contexts, including monitoring the bioorthogonal Diels-Alder click chemistry of antibodies with porphyrins, which have optical properties. aatbio.com

Imaging ModalityProbe Component 1 (Targeting)Probe Component 2 (Imaging)Application/Advantage
PET Imaging TCO-functionalized Antibody¹⁸F-labeled TetrazineAllows use of short-lived ¹⁸F with long-circulating antibodies; improves tumor-to-background ratios. nih.gov
PET Imaging TCO-modified Nanoparticles¹⁸F-labeled TetrazinePretargeted PET imaging of nanotheranostic systems. researchgate.net
Optical Imaging TCO-functionalized AntibodyTetrazine-FluorophoreHigh-contrast live-cell imaging of specific proteins and cellular fluxes by minimizing background. researchgate.net
Autoradiography TCO-conjugated Brain Shuttle AntibodyTritium-labeled TetrazinePretargeted imaging of β-amyloid plaques in the central nervous system. nih.gov

Strategies for Enhancing Signal-to-Noise Ratios in Molecular Imaging

A primary advantage of the TCO-based pretargeting strategy is the inherent enhancement of the signal-to-noise ratio (SNR). nih.gov By allowing the unbound targeting agent to clear from the body before introducing the imaging agent, background signal from non-target tissues is significantly reduced. acs.org

Several additional strategies can be employed to further improve SNR in TCO-based imaging:

Clearing Agents: After the TCO-modified antibody has accumulated at the target, a clearing agent can be administered. This agent is designed to bind to the circulating TCO-antibody and facilitate its rapid removal from the bloodstream, for example, through hepatic clearance. This further decreases background levels before the radiolabeled tetrazine is injected. nih.gov

Optimization of Probe Pharmacokinetics: The chemical structure of the tetrazine-based imaging probe can be modified to ensure rapid clearance from the body. Smaller, more hydrophilic probes are typically excreted quickly through the kidneys, minimizing the time they can contribute to background noise. nih.gov

Computational Denoising: Advanced image processing techniques, such as those using convolutional neural networks (CNNs), can be applied post-acquisition. These algorithms can be trained to distinguish true signal from noise in imaging data, significantly enhancing the contrast and clarity of the final image. nih.gov

Probe Design and Molecular Motion: The physical properties of the fluorescent probes can influence SNR. Computational simulations suggest that differences in diffusion speeds between larger, slower-moving target molecules and smaller, faster-diffusing background fluorophores can be leveraged to enhance the SNR of the target. researchgate.netbiorxiv.org

Development of Advanced Materials via this compound Functionalization

This compound serves as a valuable chemical tool for the functionalization of materials, imparting bioorthogonal reactivity for various biomedical applications. Its primary amine provides a reactive handle for covalent attachment to material backbones, while the TCO group introduces a "clickable" functionality for subsequent modification. chemimpex.com

Chemical Modification of Polymers and Hydrogels for Biomedical Applications

The amine group of this compound can be readily coupled to polymers and hydrogels containing complementary functional groups, such as carboxylic acids or activated esters (e.g., NHS esters), using standard carbodiimide chemistry (EDC/NHS). sigmaaldrich.combiorxiv.org This process covalently grafts the TCO moiety onto the material's surface or throughout its bulk.

This modification transforms inert materials into platforms for bioorthogonal conjugation. For example, TCO-functionalized alginate hydrogels have been developed as implantable biomaterials. google.com These gels can be implanted at a specific site in the body. A therapeutic agent linked to a tetrazine can then be administered systemically. Upon reaching the implanted hydrogel, the tetrazine-drug conjugate reacts with the TCO groups, becoming covalently attached and localized. This strategy allows for the targeted accumulation and sustained release of therapeutics at a desired location. google.com

Similarly, surfaces can be coated with TCO-functionalized polymers to enable the facile attachment of bioactive molecules. biorxiv.org A surface first coated with a tetrazine-containing polymer can then be used to immobilize various TCO-modified molecules of interest, such as peptides (e.g., c(RGDfK)-TCO for cell adhesion) or antibiotics (e.g., Vancomycin-TCO), under physiological conditions. biorxiv.org This method provides a versatile and chemoselective approach to creating bioactive material surfaces for applications in medical devices, tissue engineering, and diagnostics. chemimpex.combiorxiv.org

Fabrication of Functionalized Surfaces for Biosensing and Immunoassays (e.g., ELISA)

This compound serves as a critical reagent for the fabrication of functionalized surfaces used in advanced biosensing and immunoassays. Its primary amine group allows for its straightforward conjugation to biomolecules of interest, such as antibodies or enzymes, introducing a trans-cyclooctene (TCO) moiety. This TCO group is a key component in bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, where it rapidly and selectively reacts with a tetrazine (Tz) partner. aatbio.comsigmaaldrich.com This highly efficient and catalyst-free ligation strategy is leveraged to covalently immobilize TCO-modified biomolecules onto tetrazine-functionalized surfaces, forming stable linkages for various detection applications. sigmaaldrich.comnih.gov

The IEDDA reaction between TCO and tetrazine is distinguished by its exceptional speed and biocompatibility, making it one of the fastest bioorthogonal reactions known. nih.govacs.org This enables the stable attachment of proteins and other biological molecules to surfaces in a controlled and specific manner, which is a significant improvement over traditional passive adsorption methods. nih.govresearchgate.net

A prominent application of this technology is in enhancing the sensitivity of the enzyme-linked immunosorbent assay (ELISA), a widely used diagnostic tool. nih.gov In this approach, capture antibodies are first functionalized with TCO groups. Concurrently, the surface of microtiter plates is prepared with exposed tetrazine groups. nih.gov Researchers have developed several methods to create these tetrazine-functionalized surfaces:

Chemically Aminated Surfaces: Polystyrene plates undergo a wet chemistry process, such as chlorosulfonation-sulfonamidation, to introduce amine groups, which are then further reacted to attach tetrazine moieties. nih.govresearchgate.net

Protein-Coated Surfaces: Standard plates are coated by adsorption with a carrier protein, such as Bovine Serum Albumin (BSA), that has been chemically modified to carry multiple tetrazine groups (Tz-BSA). nih.govnih.gov

When the TCO-modified antibody is added to the tetrazine-coated plate, it becomes covalently bonded to the surface. nih.gov This oriented and stable immobilization leads to a higher density of functional antibodies on the surface, significantly improving assay performance. nih.govnih.gov Research demonstrates a substantial increase in sensitivity compared to standard ELISA techniques where antibodies are non-covalently adsorbed. For instance, the detection of c-myc-GST-IL8h was approximately 10-fold more sensitive on both types of tetrazine surfaces, while the detection of carcinoembryonic antigen (CEA) improved 12-fold on Tz-BSA coated surfaces. nih.govresearchgate.net

Antigen DetectedSurface Functionalization MethodFold Increase in Sensitivity (vs. Standard Adsorption)
c-myc-GST-IL8h Recombinant ProteinAminated Plate + Tetrazine~10-fold
c-myc-GST-IL8h Recombinant ProteinTz-BSA Coated Plate~10-fold
Carcinoembryonic Human Protein (CEA)Tz-BSA Coated Plate12-fold

This table summarizes the reported improvement in ELISA sensitivity achieved by covalently immobilizing TCO-modified capture antibodies onto tetrazine-functionalized microplates. nih.govresearchgate.net

Beyond immunoassays, this surface functionalization strategy is applied to create enzymatic biosensors. In one study, enzymes such as Alkaline Phosphatase (ALP), Glucose Oxidase (GOx), and Horseradish Peroxidase (HRP) were modified with TCO handles. biorxiv.org These TCO-enzymes were then immobilized on surfaces coated with a tetrazine-displaying polymer. The resulting surfaces exhibited significantly higher and more stable enzymatic activity compared to control surfaces where unmodified enzymes were attached via non-specific binding. This demonstrates the efficacy of the TCO-tetrazine ligation for creating robust, functional biosensors. biorxiv.org

Enzyme SystemImmobilization MethodAbsorbance Signal (Activity)
Alkaline Phosphatase (ALP)Covalent (ALP-TCO on Tz-surface)6.65
Alkaline Phosphatase (ALP)Non-specific Adsorption (Native ALP)1.66
Glucose Oxidase/Horseradish Peroxidase (GOx/HRP)Covalent (GOx-TCO/HRP-TCO on Tz-surface)2.45 OD
Glucose Oxidase/Horseradish Peroxidase (GOx/HRP)Non-specific Adsorption (Native GOx/HRP)0.187 OD

This table presents data showing the enhanced catalytic activity of enzymes covalently grafted onto tetrazine-functionalized surfaces via TCO-ligation compared to non-specifically adsorbed enzymes. biorxiv.org

Chemical Stability, Isomerization, and Storage Considerations in Research

Intrinsic Stability of the Trans-Cyclooctene (B1233481) Moiety

The stability of the TCO group is a key consideration in its application. The strained double bond of the trans-isomer is significantly more reactive than the corresponding cis-isomer. wikipedia.org However, this reactivity comes at the cost of inherent instability, with a propensity to isomerize to the thermodynamically more stable, but unreactive, cis-cyclooctene (CCO). researchgate.netbroadpharm.com

The conversion between cis- and trans-cyclooctene can be influenced by light. Photochemical isomerization, often using a singlet sensitizer (B1316253) and UV light, is a common method to synthesize the desired trans-isomer from the more stable cis-form. tennessee.edunih.gov This process is an equilibrium, and to drive the reaction towards the trans-isomer, it is often necessary to selectively remove the trans-product as it forms, for example, by complexation with silver nitrate. wikipedia.orgtennessee.edu

Conversely, the strained trans-isomer can isomerize back to the cis-form. While thermal stability is a concern, leading to recommendations for cold storage, the isomerization is a significant issue in various experimental conditions. broadpharm.commedkoo.com This deactivation pathway is critical because the resulting cis-isomer does not readily participate in the inverse-electron-demand Diels-Alder cycloaddition with tetrazines, effectively quenching the desired bioorthogonal reaction. researchgate.netbroadpharm.com

The stability of TCO is significantly compromised in biological environments. Two major factors contributing to its isomerization in vitro and in vivo are the presence of thiols and serum proteins. researchgate.netnih.gov

Thiols: High concentrations of thiols, such as those found intracellularly, can promote the isomerization of TCO to its cis-isomer. nih.gov Research suggests this process occurs via a radical-mediated pathway. nih.gov The rate of thiol-promoted isomerization varies among different TCO derivatives, with more strained and reactive TCOs often being more susceptible. nih.gov For instance, one study observed that with 30 mM mercaptoethanol, s-TCO underwent rapid isomerization after an induction period of 8 hours, while the less strained parent TCO is more resilient. nih.gov

Serum Proteins: Studies have shown that TCO can be deactivated in serum, with one report indicating that a TCO-conjugated monoclonal antibody (mAb) showed 25% deactivation within 24 hours. nih.gov Follow-up investigations identified copper-containing serum proteins as the mediators of this trans-to-cis isomerization. nih.govtue.nl The interaction with these proteins facilitates the relaxation of the strained double bond to the more stable cis-conformation. nih.gov For example, in 50% fresh mouse serum at 37°C, TCO was observed to almost completely convert to its cis-isomer within 7 hours. researchgate.net

The following table summarizes the stability of different TCO derivatives in the presence of thiols.

TCO DerivativeThiol ConcentrationIsomerization ObservationReference
d-TCO30 mM mercaptoethanol (pH 6.8)44% isomerization after 48 hours nih.gov
d-TCO30 mM mercaptoethanol (pH 7.4)43% isomerization after 5 hours nih.gov
s-TCO30 mM mercaptoethanolRapid isomerization after 8 hours nih.gov
syn-1c30 mM mercaptoethanol in D2O-PBSComplete isomerization after 63 hours nih.gov

Strategies for Enhancing TCO-Amine Hydrochloride Stability in Research Formulations

Given the inherent instability of the TCO moiety, various strategies have been developed to enhance its stability in research settings, ranging from the formulation of the reagent itself to conjugation strategies for biomolecules.

TCO-amine is frequently supplied as a hydrochloride salt. aatbio.comblogspot.com This formulation serves two primary purposes. First, the salt form significantly improves the aqueous solubility of the otherwise hydrophobic TCO-amine molecule, which is crucial for its use in biological buffers and media. aatbio.comblogspot.com Second, providing the amine as a stable, crystalline salt enhances its chemical stability and extends its shelf life during storage and handling. aatbio.comvectorlabs.com

To counteract the destabilizing effects of biological environments, steric shielding strategies have been explored. It has been discovered that increasing steric hindrance around the TCO tag can impede its isomerization mediated by copper-containing proteins. tue.nl By shortening the linker distance between the TCO moiety and the biomolecule to which it is conjugated, such as a monoclonal antibody, the interaction with these destabilizing proteins can be minimized. nih.gov

PEGylation , the attachment of polyethylene (B3416737) glycol (PEG) chains, is another effective strategy. While it has been noted that most TCOs conjugated to antibodies via standard methods are non-reactive, likely due to being masked by hydrophobic interactions with the antibody, the incorporation of hydrophilic PEG linkers can preserve reactivity. researchgate.netescholarship.org PEGylation can improve the solubility of TCO-conjugated antibodies and may prevent the TCO group from being buried within hydrophobic pockets of the protein, thereby keeping it accessible for reaction with tetrazine. nih.govescholarship.org Studies have shown that introducing a PEG linker can result in a greater than 4-fold increase in TCO reactivity. escholarship.org

The table below illustrates the impact of PEGylation on TCO reactivity.

ConjugateLinkerTCO Reactivity/FunctionalityReference
TCO-AntibodyStandard Amine CouplingLow (many TCOs non-reactive) researchgate.net
TCO-Antibody4-unit PEG chain> 4-fold increase in reactivity escholarship.org
TCO-AntibodyPEG chain40% TCO reactivity maintained escholarship.org
Azido-AntibodyDBCO-PEG-TCO100% TCO functionality maintained escholarship.org

Implications of Stability for Long-Term Research Studies and Reagent Storage

The stability of this compound has significant implications for its practical use. The tendency of TCO to isomerize into the unreactive cis-cyclooctene means that it is not recommended for long-term storage, especially once in solution. broadpharm.combroadpharm.com For solid forms, storage at -20°C under dry conditions is recommended to prolong shelf life. medkoo.comvectorlabs.com

For long-term research studies, particularly in vivo applications, the stability of the TCO-moiety is a critical parameter. The rate of isomerization will affect the concentration of active TCO-tagged molecules over time, which can impact the efficiency of subsequent reactions with tetrazine probes. researchgate.net The relatively short half-life of some TCO derivatives in serum (e.g., s-TCO conjugated to a mAb has a half-life of 0.67 days) must be factored into experimental design. nih.gov

To address storage limitations, methods such as protecting TCO derivatives as stable silver(I) metal complexes have been developed. nih.gov These complexes can significantly extend the shelf-life and can be readily dissociated by the addition of NaCl, which is present in high concentrations in cell media. nih.gov

Analytical and Spectroscopic Characterization Methods in Research

Spectroscopic Techniques for Reaction Monitoring and Product Characterization

Spectroscopic methods are indispensable for the real-time monitoring of reactions involving TCO-Amine Hydrochloride and for the structural confirmation of its products.

UV-Visible (UV-Vis) absorption spectroscopy is a widely used technique for monitoring the kinetics of the inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) derivative and a tetrazine. spectroscopyonline.comresearchgate.net The principle of this method relies on the change in the electronic absorption spectrum as the reaction proceeds. Tetrazines typically possess a characteristic absorbance in the visible or near-UV range, which disappears upon cycloaddition with the TCO moiety. nih.govrsc.org By monitoring the decay of this specific absorbance over time, the reaction rate can be determined. thermofisher.com

This technique allows for the calculation of kinetic parameters, such as the second-order rate constant, which is a critical measure of the efficiency of a specific TCO-tetrazine pair. nih.govrsc.org For example, kinetic studies have been performed by mixing a TCO-containing compound with a specific tetrazine in a suitable buffer and measuring the absorbance decay at the tetrazine's λmax. rsc.org These measurements are fundamental for comparing the reactivity of different TCO isomers and tetrazine derivatives, guiding the selection of the optimal reagents for a given application. nih.gov

Representative Second-Order Rate Constants for TCO-Tetrazine Reactions Determined by UV-Vis Spectroscopy
TCO CompoundTetrazine CompoundSecond-Order Rate Constant (k) (M-1s-1)Conditions
TCO-triphosphate3,6-diphenyl-1,2,4,5-tetrazine27Aqueous solution
TCO-triphosphate4-(6-(pyrimidin-2-yl)-1,2,4,5-tetrazin-3-yl)benzoic acid1087Aqueous solution
TCO-functionalized PeptoBrushLipophilic Tetrazine ProbeUp to 1.3 x 105PBS, 37 °C

This table presents illustrative data from research studies to demonstrate the application of UV-Vis spectroscopy in determining reaction kinetics. The specific TCO compound in these examples is not this compound but serves to exemplify the methodology.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and its reaction products. tennessee.edu Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of the strained trans-cyclooctene ring and the aminopropyl carbamate (B1207046) chain. researchgate.net The characteristic signals for the olefinic protons of the trans-double bond are typically observed in a distinct region of the ¹H NMR spectrum, providing unambiguous evidence of the compound's identity. tennessee.edu

NMR is also crucial for studying the stability and potential isomerization of the TCO ring. The highly strained trans-isomer can convert to the more stable but significantly less reactive cis-isomer, a process that can be monitored by NMR. rsc.orgbroadpharm.com Studies have shown that by heating a TCO derivative, new signals corresponding to the cis-isomer appear in the NMR spectrum, allowing for the quantification of the isomerization over time. rsc.org While this compound itself does not exhibit classical tautomerism like keto-enol or imine-amine forms, this trans-cis isomerization is a critical aspect of its chemical stability that NMR spectroscopy is uniquely suited to investigate. researchgate.netnih.govencyclopedia.pub

NMR Monitoring of TCO Isomerization
CompoundConditionsTimeIsomerization (trans to cis)Analytical Method
trans-cyclooctene derivative90 °C in DMSO-d620 min~2%¹H NMR
trans-cyclooctene derivative90 °C in DMSO-d670 min~10%¹H NMR

Data in this table is based on findings for a representative TCO compound to illustrate the utility of NMR in studying isomerization, a key stability parameter for TCO reagents. rsc.org

Chromatographic Methods for Purification and Purity Assessment in Research

Chromatographic techniques are essential for both the purification of this compound after synthesis and for the rigorous assessment of its purity before use in sensitive biological applications.

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. jk-sci.comvectorlabs.com Using a reversed-phase column (e.g., C18), the compound can be separated from starting materials, byproducts, and any potential isomers or degradation products. researchgate.net The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. Commercial suppliers typically provide HPLC data demonstrating a purity of ≥95% or higher for research-grade material. jk-sci.comvectorlabs.comchemscene.com HPLC is also used to analyze the crude reaction mixtures of peptide or protein conjugations to estimate reaction yields. researchgate.net

Typical Purity Specifications for this compound Determined by HPLC
Supplier/SourceReported Purity
Commercial Supplier A>95%
Commercial Supplier B≥97%
Commercial Supplier C≥98%

This table aggregates purity data from various sources to provide a typical range for commercially available this compound. jk-sci.comvectorlabs.comchemscene.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capability of mass spectrometry. This hyphenated technique is invaluable for the characterization of this compound. It provides two key pieces of information simultaneously: the retention time from the LC component, which is characteristic of the compound under specific conditions, and the mass-to-charge ratio (m/z) from the MS component. The measured molecular weight confirms the chemical identity of the compound, ensuring the correct product has been synthesized. researchgate.net LC-MS is also a powerful tool for identifying impurities, even those present at very low levels, by analyzing their mass spectra.

Advanced Characterization Techniques for Functionalized Bioconjugates

When this compound is used to modify complex biomolecules, such as antibodies or peptides, a suite of advanced techniques is required to characterize the resulting bioconjugate.

The primary goals of this characterization are to determine the degree of labeling (i.e., the number of TCO molecules attached per biomolecule) and to confirm that the conjugation has not compromised the biomolecule's structure or function.

Mass Spectrometry (MS): For proteins and antibodies, techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) are used. By comparing the mass of the unmodified biomolecule to that of the TCO-functionalized conjugate, the average number of TCO moieties incorporated can be accurately calculated. nih.gov

Size-Exclusion Chromatography (SEC): This chromatographic technique separates molecules based on their size. It is particularly useful for confirming the successful ligation of a TCO-functionalized biomolecule to a tetrazine-labeled partner. The formation of a larger complex is observed as a shift to an earlier elution time compared to the individual components. acs.org

Fluorophore-Based Assays: The number of functional TCO groups on a bioconjugate can be quantified by reacting the conjugate with an excess of a tetrazine-fluorophore probe. After removing the unreacted probe, the amount of incorporated fluorescence can be measured and correlated to the number of accessible TCO units. acs.org

Positron Emission Tomography (PET): In preclinical research involving radiolabeled probes, PET imaging is used to assess the in vivo stability and targeting efficiency of bioconjugates functionalized with ¹⁸F-labeled TCO derivatives. acs.org

Summary of Techniques for Characterizing TCO-Functionalized Bioconjugates
TechniqueInformation ObtainedExample Application
Mass Spectrometry (e.g., ESI-MS)Degree of labeling (TCO molecules per biomolecule)Confirming 10-20 TCO attachments on a monoclonal antibody. nih.gov
Size-Exclusion HPLC (SEC-HPLC)Confirmation of click reaction and purity of conjugateAnalyzing the reaction between a TCO-antibody and a tetrazine-polymer. acs.org
Fluorophore-Tetrazine ReactionQuantification of reactive TCO groupsDetermining the number of accessible TCOs on an antibody surface. nih.gov
Positron Emission Tomography (PET)In vivo stability and targeting performanceImaging tumor uptake of a radiolabeled TCO-probe in mice. acs.org

SDS-PAGE and Western Blot Analysis for Antibody Conjugates

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and Western blot are fundamental techniques used to qualitatively assess TCO-antibody conjugates. These methods help to confirm the covalent attachment of the TCO moiety and to verify that the antibody's structural integrity is maintained throughout the conjugation process.

SDS-PAGE separates proteins based on their molecular weight. When a TCO-modified antibody is run on an SDS-PAGE gel under reducing conditions, the heavy and light chains of the antibody can be visualized. While the addition of the small TCO-amine molecule may not cause a significant shift in the apparent molecular weight of the full antibody or its chains, this technique is crucial for confirming that the antibody has not undergone significant degradation or aggregation during the conjugation reaction. Researchers look for the presence of distinct bands corresponding to the expected molecular weights of the antibody heavy and light chains, ensuring no proteolytic fragments have appeared. nih.gov

Technique Purpose in TCO-Antibody Conjugate Analysis Typical Observation Reference
SDS-PAGE To assess the integrity and purity of the antibody after conjugation.Distinct bands for heavy and light chains, with no significant degradation or aggregation. nih.gov
Western Blot To specifically confirm the successful conjugation of TCO to the antibody chains.Detection of bands corresponding to TCO-labeled antibody chains, often after probing with a tetrazine-biotin/streptavidin-HRP system. nih.govresearchgate.net

Quantitative Methods for Determining Degree of Functionalization (e.g., TCO/antibody ratio)

Quantifying the number of TCO molecules per antibody, or the degree of functionalization (also referred to as degree of labeling, DOL), is essential for ensuring the consistency and efficacy of the conjugate. Several quantitative methods are employed for this purpose.

UV-Visible Spectrophotometry is a common and straightforward method for determining the TCO/antibody ratio. creative-proteomics.compharmiweb.com This technique relies on the Beer-Lambert law and requires that the TCO linker has a unique absorbance peak that is distinct from the antibody's absorbance maximum at 280 nm. nih.gov For TCO derivatives that contain a UV-tracer, the absorbance is measured at two wavelengths: 280 nm (for the antibody) and the maximum absorbance wavelength of the TCO tracer (e.g., 350 nm). nih.gov

The concentration of the antibody and the TCO moiety can be calculated using their respective molar extinction coefficients. A correction factor is often necessary to account for the tracer's absorbance at 280 nm. nih.gov The degree of labeling is then calculated as the molar ratio of the TCO to the antibody. nih.gov For example, modifications of an anti-c-myc antibody with 5, 10, and 15 equivalents of a UV-Tracer TCO-NHS ester resulted in conjugates with an average of 4, 8, and 10 TCOs per antibody, respectively, as determined by this method. nih.gov

Mass Spectrometry (MS) , particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS, provides a more direct and precise measurement of the degree of functionalization. escholarship.org This technique measures the mass-to-charge ratio of the molecules. By comparing the mass of the unmodified antibody to that of the TCO-conjugated antibody, the total number of TCO modifications can be calculated based on the mass difference. escholarship.org This method can reveal the distribution of different species (e.g., antibodies with 1, 2, 3, or more TCOs) and provides an average TCO/antibody ratio. escholarship.org Research has shown a discrepancy between the total TCO conjugations measured by mass spectrometry, which can be as high as 10-20, and the number of functionally active TCOs assessed by tetrazine reaction, which is often fewer than 6. nih.gov

Chromatographic Methods such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Liquid Chromatography (RP-HPLC) are also used to determine the TCO/antibody ratio, often in the broader context of analyzing antibody-drug conjugates (ADCs). creative-proteomics.compharmiweb.com HIC separates molecules based on their hydrophobicity. Since the TCO moiety is hydrophobic, antibodies with different numbers of TCO molecules will have different retention times, allowing for their separation and quantification. pharmiweb.com RP-HPLC can also be used, often after reducing the antibody to separate its light and heavy chains, to calculate the average TCO load based on the peak areas of the modified chains. creative-proteomics.com

The following table summarizes research findings on the degree of functionalization achieved under different reaction conditions.

Antibody Molar Excess of TCO Reagent Resulting TCO/Antibody Ratio (DOL) Quantification Method Reference
anti-c-myc 9E105 equivalents4UV-Vis Spectrophotometry nih.gov
anti-c-myc 9E1010 equivalents8UV-Vis Spectrophotometry nih.gov
anti-c-myc 9E1015 equivalents10UV-Vis Spectrophotometry nih.gov
anti-CEA 3C15 equivalents4UV-Vis Spectrophotometry nih.gov
HerceptinNot specified1-2Titration Measurement snmjournals.org

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing TCO-Amine Hydrochloride and verifying its structural integrity?

  • Methodology : this compound can be synthesized by conjugating the amine group with activated carboxylic acids (e.g., using EDC as a coupling agent). Post-synthesis, structural validation should include nuclear magnetic resonance (NMR) for functional group analysis and mass spectrometry (MS) to confirm molecular weight (226.32 g/mol) and purity (>95%) . High-performance liquid chromatography (HPLC) or reverse-phase chromatography is recommended for purification .

Q. How does the TCO moiety in this compound participate in bioorthogonal "click chemistry"?

  • Methodology : The trans-cyclooctene (TCO) group undergoes rapid, catalyst-free inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines. This reaction is pH-insensitive (works in physiological conditions) and has high specificity, making it suitable for live-cell labeling or drug delivery studies. Kinetic analysis (e.g., second-order rate constants) should be performed to quantify reactivity .

Q. What protocols ensure stable storage and handling of this compound in laboratory settings?

  • Methodology : Store at -20°C in airtight, light-protected containers to prevent oxidation of the TCO group. Prior to use, equilibrate to room temperature under inert gas (e.g., nitrogen) to minimize degradation. Purity checks via HPLC are advised after long-term storage .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound in complex biological systems (e.g., serum-containing media)?

  • Methodology :

  • Experimental Design : Use factorial design to test variables like pH (6.5–7.5), temperature (4–37°C), and tetrazine concentration. Monitor reaction efficiency via fluorescence quenching or LC-MS quantification of adducts.
  • Data Analysis : Compare kinetic rates in buffer vs. serum using pseudo-first-order approximations. Address competing reactions (e.g., non-specific protein binding) by pre-treating samples with blocking agents like BSA .

Q. How to resolve contradictions in reported reaction efficiencies of this compound across different studies?

  • Methodology :

  • Critical Review : Assess variables such as tetrazine derivatives (mono- vs. di-substituted), solvent polarity, and steric hindrance in conjugate design.
  • Reproducibility Testing : Replicate key studies under standardized conditions (e.g., PBS buffer, 25°C) and validate using orthogonal techniques (e.g., fluorescence microscopy vs. HPLC) .

Q. What strategies mitigate challenges in quantifying this compound conjugation efficiency in vivo?

  • Methodology :

  • Labeling Probes : Co-administer a fluorescent tetrazine derivative (e.g., Cy5-tetrazine) for real-time imaging of TCO conjugation in animal models.
  • Biodistribution Analysis : Use mass spectrometry imaging (MSI) or radiolabeling (e.g., ^3H-TCO) to track spatial and temporal distribution of conjugates in tissues .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.